molecular formula C63H118N24O13S2 B179754 Bactenecin CAS No. 116229-36-8

Bactenecin

Cat. No. B179754
CAS RN: 116229-36-8
M. Wt: 1483.9 g/mol
InChI Key: RHISNKCGUDDGEG-CJMCYECYSA-N
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Description

Bactenecin is a potent antimicrobial peptide isolated from bovine neutrophils . It inhibits the growth of bacteria and yeast, and kills the fungus Trichophyton rubrum . Bactenecin increases membrane permeability and inhibits the growth and biofilm formation of B. pseudomallei .


Synthesis Analysis

Bactenecin is synthesized by solid-phase peptide synthesis . It inhibits the growth of Escherichia coli and Staphylococcus aureus at the same concentration reported for the peptide purified from bovine neutrophils .


Molecular Structure Analysis

High-quality images of the 3D molecular structure of Bactenecin have been created .


Chemical Reactions Analysis

Bacteriocins are characterized by a wide variety of chemical structures and mechanisms of action . They take into account structural features and biosynthetic pathways of bacteriocins, as well as the phylogenetic affiliation of their producing organisms .


Physical And Chemical Properties Analysis

The biological activity of antimicrobial peptides like Bactenecin is linked to their physicochemical properties, such as net charge, hydrophobicity, amphipathy and so on .

Scientific Research Applications

Bactenecin: A Comprehensive Analysis of Scientific Research Applications

Food Microbiome Modulation: Bactenecin has shown promise in altering food microbiomes to improve food security, safety, and quality. Its application can help control the growth of harmful microorganisms in various food products .

Antimicrobial Food Packaging: Innovative antimicrobial packaging films that incorporate Bactenecin can prevent contamination from pathogens like Listeria monocytogenes and Streptococcus aureus in dairy products, enhancing food preservation .

Bio-Sanitizers and Antibiofilm Agents: Bactenecin’s antibacterial properties make it suitable for use as a bio-sanitizer and in preventing biofilm formation, which is crucial in maintaining hygiene standards in food processing and medical environments .

Pre/Post-Harvest Biocontrol: The compound can be used as a biocontrol agent before or after harvest to protect crops from microbial spoilage, thereby extending shelf life and reducing post-harvest losses .

Functional Food Development: Bactenecin can be incorporated into functional foods to provide additional health benefits beyond basic nutrition, such as enhancing gut health or boosting immunity .

Growth Promotion in Sustainable Aquaculture: Its application in aquaculture has been explored for promoting the growth of aquatic organisms while also ensuring the sustainability of aquaculture practices .

Medical Care Applications: Bactenecin is being investigated for its potential as an antibacterial agent in medical care, particularly for treating infections without contributing to antibiotic resistance .

8. Infectious Disease Treatment for Livestock and Humans As a natural antimicrobial peptide, Bactenecin is considered less toxic than antibiotics and is being studied for its efficacy in treating infectious diseases in both livestock and humans .

Mechanism of Action

Target of Action

Bactenecin, an antimicrobial peptide, primarily targets bacteria, particularly Gram-negative bacteria . It is ribosomally synthesized by both Gram-negative and Gram-positive bacteria, as well as by archaea . Bactenecin is usually active against phylogenetically related bacteria, providing a competitive advantage to their producers in the natural bacterial environment .

Mode of Action

Bactenecin interacts with negatively charged bacterial cell membranes . This interaction results in the destruction of cell membrane integrity by increasing membrane permeability and changing transmembrane potential . The disruption of the cell membrane leads to cell death .

Biochemical Pathways

It is known that bactenecin disrupts the cell wall biosynthesis of its target bacteria or forms a pore in their membranes . This disruption of the cell wall and membrane integrity is a key aspect of its antimicrobial activity .

Pharmacokinetics

It is known that the antimicrobial activity of bactenecin and its derivatives is maintained under physiological salt and heat conditions .

Result of Action

The primary result of Bactenecin’s action is the death of targeted bacterial cells . This is achieved through the disruption of cell membrane integrity, leading to increased membrane permeability and changes in transmembrane potential . The antimicrobial activity of Bactenecin and its derivatives is higher than that of many traditional antibiotics .

Action Environment

The action of Bactenecin is influenced by environmental factors such as salt and heat conditions . Its antimicrobial activity is maintained under physiological salt and heat conditions

Safety and Hazards

Bactenecin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Bacteriocin production has become an important property of probiotic bacteria, and targeted use of bacteriocins to fight certain pathogens may have a future . Bactenecin is an important regulator of the early cell-mediated host immune response .

properties

IUPAC Name

2-[[28-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-13,22-di(butan-2-yl)-10,25-bis[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24,27-octaoxo-7,16,19-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H118N24O13S2/c1-13-34(11)46-57(97)78-38(21-17-25-75-62(69)70)49(89)83-43(31(5)6)54(94)82-42(53(93)79-39(59(99)100)22-18-26-76-63(71)72)29-102-101-28-41(81-51(91)40(27-30(3)4)80-48(88)36(64)19-15-23-73-60(65)66)52(92)77-37(20-16-24-74-61(67)68)50(90)86-47(35(12)14-2)58(98)85-44(32(7)8)55(95)84-45(33(9)10)56(96)87-46/h30-47H,13-29,64H2,1-12H3,(H,77,92)(H,78,97)(H,79,93)(H,80,88)(H,81,91)(H,82,94)(H,83,89)(H,84,95)(H,85,98)(H,86,90)(H,87,96)(H,99,100)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHISNKCGUDDGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)C(C)CC)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H118N24O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bactenecin

CAS RN

116229-36-8
Record name Bactenecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116229368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bactenecin exert its antimicrobial activity?

A1: Bactenecin, a cathelicidin-derived antimicrobial peptide, primarily targets bacterial membranes. While both monomeric and homodimeric forms exhibit bactericidal effects, their mechanisms differ. Monomeric bactenecin penetrates the bacterial membrane, potentially targeting intracellular components []. In contrast, homodimeric bactenecin forms pores in bacterial membranes, leading to rapid depolarization and cell death [].

Q2: What are the downstream effects of Bactenecin's interaction with bacterial membranes?

A2: Bactenecin's membrane interaction leads to increased permeability in both the outer and inner membranes of Gram-negative bacteria like Escherichia coli. This causes leakage of cellular components, inhibition of respiration, a drop in ATP levels, and a decline in macromolecular biosynthesis, ultimately resulting in bacterial death [].

Q3: Does Bactenecin have any intracellular targets?

A3: Yes, recent research suggests that Bactenecin, similar to other proline-rich antimicrobial peptides (PrAMPs), can target bacterial ribosomes. It binds to the ribosome with higher affinity than previously identified targets like DnaK []. This binding inhibits protein synthesis by interfering with tRNA binding and nascent peptide translocation [].

Q4: What is the molecular formula and weight of Bactenecin?

A4: Bactenecin exists in several forms. Bactenecin 7, for example, has a molecular formula of C277H465N83O73S2 and a molecular weight of 6953.6 g/mol []. The exact formula and weight vary depending on the specific Bactenecin variant and its post-translational modifications.

Q5: What spectroscopic techniques are used to characterize Bactenecin's structure?

A6: Circular dichroism (CD) spectroscopy is commonly used to determine the secondary structure of Bactenecin in different environments [, , , ]. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, especially for smaller fragments of Bactenecin [].

Q6: How do modifications to Bactenecin's structure affect its activity?

A6: Numerous studies have explored the SAR of Bactenecin:

  • Dimerization: Dimerization significantly enhances Bactenecin's antimicrobial activity and salt resistance [, ].
  • Disulfide Bond: The disulfide bond in cyclic Bactenecin is crucial for its activity against Gram-negative bacteria. Linear analogs show reduced activity against these bacteria but maintain activity against Gram-positive bacteria [].
  • N-terminal Region: The N-terminal region, particularly the arginine-rich segment, is essential for both antimicrobial and cell-penetrating properties of Bactenecin. Shortening this region or modifying the arginine residues can drastically affect these activities [, ].
  • Hydrophobicity: Increasing hydrophobicity, for example, by adding tryptophan residues, generally enhances antimicrobial activity but can also increase cytotoxicity [, , ].

Q7: What factors can affect Bactenecin's stability?

A7: Bactenecin's stability can be affected by factors such as:

  • Proteases: Bactenecin's proform (proBactenecin) is susceptible to cleavage by proteases like neutrophil elastase, which releases the mature, active peptide [].
  • Temperature: While Bactenecin generally shows good thermal stability, prolonged exposure to high temperatures may lead to degradation [].

Q8: What formulation strategies can improve Bactenecin's stability or bioavailability?

A8: Although not extensively explored for Bactenecin specifically, common strategies for improving peptide stability and bioavailability include:

  • Cyclization: Introducing a cyclic structure, often through a disulfide bond, can enhance resistance to enzymatic degradation [, ].
  • Amino Acid Substitution: Replacing susceptible amino acids with non-natural or D-amino acids can increase resistance to proteolysis [].

Q9: Has Bactenecin shown efficacy in any in vivo models?

A9: Yes, Bactenecin has shown promising results in several in vivo models:

  • Zebrafish Embryo Model: Bactenecin acts as a potent chemoattractant for macrophages and neutrophils in zebrafish embryos infected with Mycobacterium marinum, demonstrating its ability to modulate the immune response in vivo [].
  • Murine Model of Vaccination: While not a strong adjuvant for antibody production, Bactenecin enhances cell-mediated immunity and increases IFNγ secretion when co-administered with mycobacterial antigens, suggesting potential as a vaccine adjuvant [].
  • Murine Ehrlich Ascites Carcinoma Model: A structural analog of Bactenecin with enhanced tumor selectivity showed antitumor effects in vivo, highlighting its potential for cancer therapy [].

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